Potassium 4-chloro-3,5-xylenolate
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Overview
Description
Potassium 4-chloro-3,5-xylenolate is a chemical compound with the molecular formula C8H8ClKO. It is a potassium salt of 4-chloro-3,5-xylenol, which is a chlorine-substituted phenol. This compound is known for its antiseptic and disinfectant properties, making it useful in various applications, particularly in the medical and industrial fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 4-chloro-3,5-xylenolate typically involves the reaction of 4-chloro-3,5-xylenol with potassium hydroxide. The reaction is carried out in an aqueous medium, where the potassium hydroxide acts as a base to deprotonate the phenol, forming the potassium salt. The reaction can be represented as follows:
4-chloro-3,5-xylenol+KOH→Potassium 4-chloro-3,5-xylenolate+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with stirring mechanisms to ensure uniform mixing. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity. The product is then isolated through filtration and drying processes .
Chemical Reactions Analysis
Types of Reactions
Potassium 4-chloro-3,5-xylenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding hydroxy compounds.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroxy compounds
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
Potassium 4-chloro-3,5-xylenolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound’s antiseptic properties make it useful in microbiological studies for controlling bacterial growth.
Medicine: It is used in formulations for disinfectants and antiseptics, particularly in hospital settings.
Industry: The compound is used in the manufacture of disinfectant products, including soaps and cleaning agents
Mechanism of Action
The antiseptic action of potassium 4-chloro-3,5-xylenolate is primarily due to its ability to disrupt the cell walls of microorganisms. The phenolic nature of the compound allows it to penetrate and destabilize the lipid membranes of bacteria, leading to cell lysis and death. This mechanism is particularly effective against Gram-positive bacteria .
Comparison with Similar Compounds
Similar Compounds
Chloroxylenol (4-chloro-3,5-dimethylphenol): A widely used antiseptic and disinfectant.
p-Chlorocresol (4-chloro-3-methylphenol): Another potent disinfectant and antiseptic.
Uniqueness
Potassium 4-chloro-3,5-xylenolate is unique due to its potassium salt form, which enhances its solubility in water compared to its parent compound, chloroxylenol. This increased solubility makes it more effective in aqueous formulations used for disinfection and antiseptic purposes .
Properties
CAS No. |
58962-45-1 |
---|---|
Molecular Formula |
C8H8ClKO |
Molecular Weight |
194.70 g/mol |
IUPAC Name |
potassium;4-chloro-3,5-dimethylphenolate |
InChI |
InChI=1S/C8H9ClO.K/c1-5-3-7(10)4-6(2)8(5)9;/h3-4,10H,1-2H3;/q;+1/p-1 |
InChI Key |
WOIZAYMWBHBKKX-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)[O-].[K+] |
Related CAS |
88-04-0 (Parent) |
Origin of Product |
United States |
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